![molecular formula C14H19ClN2O2 B1527083 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride CAS No. 1349708-62-8](/img/structure/B1527083.png)
2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride
Overview
Description
2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride, or 2-Propylbenzimidazole-1-butanoic acid hydrochloride (2PBBH), is an organic compound that has recently been studied for its potential use in a variety of applications. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 200°C. 2PBBH is a member of the benzimidazole family, which is a class of compounds known for their diverse biological activities.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride, have been studied for their inhibitive action against the corrosion of metals. Khaled (2003) investigated the efficiency of benzimidazole compounds in inhibiting iron corrosion in hydrochloric acid solutions, demonstrating their potential as corrosion inhibitors (Khaled, 2003). Similarly, Ammal, Prasad, and Joseph (2018) explored the anticorrosion characteristics of different benzimidazole derivatives, including 2-(2-propyl-1H-benzimidazol-1-yl) acethydrazide, towards mild steel in hydrochloric acid (Ammal, Prasad & Joseph, 2018).
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Wen et al. (2016) synthesized N-alkylated benzimidazole derivatives and evaluated their inhibitory activity against various bacteria, highlighting the potential of these compounds in antimicrobial applications (Wen et al., 2016).
Cancer Research
Benzimidazole-based compounds have been studied in the context of cancer research. Paul et al. (2015) synthesized new benzimidazole-containing compounds and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, indicating their potential in anticancer therapies (Paul et al., 2015).
Anticonvulsant Properties
Research has also been conducted on benzimidazole derivatives for their potential in treating epilepsy. Shaharyar et al. (2016) synthesized and evaluated various benzimidazole derivatives for their anticonvulsant activity, suggesting their use in developing new treatments for seizures (Shaharyar et al., 2016).
properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-3-7-13-15-10-8-5-6-9-12(10)16(13)11(4-2)14(17)18;/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHLVEYXSAAEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(CC)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.